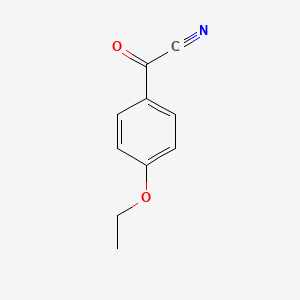

(4-Ethoxy-phenyl)-oxo-acetonitrile

説明

Context and Significance as a Synthetic Intermediate

The primary significance of (4-Ethoxy-phenyl)-oxo-acetonitrile lies in its role as a versatile building block in organic synthesis. The presence of both a carbonyl group and a nitrile group allows it to participate in a diverse range of chemical reactions, making it a valuable tool for chemists seeking to construct intricate molecular frameworks.

One of the key reaction types that this compound readily undergoes is nucleophilic addition to the carbonyl group. This reactivity is fundamental to the formation of new carbon-carbon bonds, a cornerstone of organic synthesis. nih.govchemimpex.com This characteristic makes it an ideal starting material for the synthesis of various heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. nih.govchemimpex.com These heterocyclic motifs are prevalent in a vast number of biologically active molecules, including many pharmaceuticals.

For instance, while direct evidence for the use of this compound in the synthesis of pyrano[2,3-c]pyrazoles is not extensively documented in readily available literature, the use of a closely related compound, 4-ethoxy benzaldehyde (B42025), in a multi-component reaction to produce such structures highlights the potential of the ethoxyphenyl moiety in the synthesis of complex heterocyclic systems. In one study, 4-ethoxy benzaldehyde was reacted with 1-(4-chlorophenyl)-3-methyl-5-pyrazolone and malononitrile (B47326) in the presence of a catalyst to yield N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which have shown potential as anti-glioma agents. nih.gov This suggests that this compound, with its reactive nitrile and ketone groups, could be a valuable precursor for similar or even more complex heterocyclic structures.

The general synthetic utility of this class of compounds is further underscored by the synthesis of a pyrrolo[3,2-d]pyrimidine derivative, a complex heterocyclic system containing an ethoxy-phenyl group. While not synthesized directly from this compound, the existence of such molecules points to the importance of the ethoxy-phenyl building block in the construction of novel, potentially bioactive compounds. researchgate.net

Overview of Contemporary Research Trajectories

Current research involving this compound and related compounds is largely focused on leveraging their synthetic versatility to create novel molecules with specific functional properties. The primary areas of investigation include the development of new pharmaceuticals, agrochemicals, and advanced materials. nih.gov

In the pharmaceutical sector, the ability of this compound to serve as a scaffold for heterocyclic compounds is of paramount importance. Many modern drugs are based on heterocyclic cores, and the development of efficient synthetic routes to new and diverse heterocyclic structures is a constant focus of medicinal chemistry. The ethoxy group on the phenyl ring can also play a role in modulating the pharmacological properties of the final molecule, such as its solubility, metabolic stability, and target-binding affinity.

In the field of agrochemicals, research is directed towards the synthesis of new pesticides and herbicides. nih.gov Similar to pharmaceuticals, many effective agrochemicals are heterocyclic compounds. The use of this compound as a starting material allows for the creation of novel chemical entities that can be screened for their efficacy in crop protection.

The application of this compound also extends to material science, where it can be used in the production of specialty polymers. nih.gov The reactive functional groups of the molecule can be incorporated into polymer chains to impart specific properties, such as thermal stability, optical characteristics, or altered mechanical strength.

Below is a table summarizing the key properties and identifiers of this compound:

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.19 g/mol |

| Appearance | Yellow solid |

| CAS Number | 62869-42-5 |

| Synonyms | 4-ethoxybenzoyl cyanide, 2-(4-ethoxyphenyl)-2-oxoacetonitrile |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-ethoxybenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBOJNSWAFYUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633071 | |

| Record name | 4-Ethoxybenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62869-42-5 | |

| Record name | 4-Ethoxybenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for (4-Ethoxy-phenyl)-oxo-acetonitrile

The primary and most direct method for the preparation of this compound involves the reaction of a corresponding benzoyl halide with a cyanide salt.

The synthesis of this compound can be effectively achieved through the nucleophilic substitution reaction between 4-ethoxybenzoyl chloride and sodium cyanide. This reaction is analogous to the preparation of other phenylacetonitriles from their corresponding benzyl (B1604629) halides. google.comyoutube.com The core of this transformation is the displacement of the chloride ion from the acyl chloride by the cyanide anion (CN⁻).

The reaction mechanism is a nucleophilic acyl substitution. The cyanide ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-ethoxybenzoyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses by expelling the chloride ion, a good leaving group, to yield the final product, this compound.

For similar reactions involving benzyl chlorides, the choice of solvent is crucial. Anhydrous conditions, often using a polar aprotic solvent like acetone (B3395972), are preferred to prevent the hydrolysis of the acyl chloride and the formation of byproducts such as the corresponding carboxylic acid. orgsyn.org In some cases, a catalyst like potassium iodide may be used to facilitate the reaction via an in-situ Finkelstein reaction, where the chloride is transiently replaced by a more reactive iodide. youtube.com

A general procedure for a related synthesis of p-methoxyphenylacetonitrile from anisyl chloride involves heating the reactants under reflux in dry acetone with vigorous stirring for an extended period. orgsyn.org A similar approach can be adopted for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 4-Ethoxybenzoyl Chloride | Sodium Cyanide | This compound | Nucleophilic Acyl Substitution |

| p-Chlorobenzyl chloride | Sodium Cyanide | p-Chlorophenyl acetonitrile (B52724) | Nucleophilic Substitution (SN2) youtube.com |

| Anisyl chloride | Sodium Cyanide | p-Methoxyphenylacetonitrile | Nucleophilic Substitution orgsyn.org |

General Synthetic Principles in Analogous Compound Synthesis

The structural motifs present in this compound, namely the ethoxyphenyl group and the oxo-acetonitrile function, are common in a wide range of organic molecules. The synthetic principles used to construct these features are broadly applicable.

Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring. wikipedia.orgorganic-chemistry.org In systems related to this compound, this reaction would typically involve the acylation of phenetole (B1680304) (ethoxybenzene). The reaction uses an acylating agent, such as an acyl chloride or anhydride, and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). wikipedia.org

The ethoxy group (-OEt) on the benzene (B151609) ring is an activating, ortho-, para-directing group. Therefore, the Friedel-Crafts acylation of phenetole will predominantly yield a mixture of the ortho- and para-substituted products. The para product is often favored due to reduced steric hindrance.

However, the presence of heteroatoms with lone pairs, such as the oxygen in the ethoxy group, can lead to complications. The oxygen atom can coordinate with the Lewis acid catalyst, which can deactivate the ring towards electrophilic substitution. stackexchange.com This requires careful control of reaction conditions, such as the stoichiometry of the catalyst, to achieve the desired C-acylation product over O-acylation. stackexchange.comucalgary.ca

| Aromatic Substrate | Acylating Agent | Catalyst | Major Product(s) |

| Phenetole (Ethoxybenzene) | Acetyl Chloride | AlCl₃ | 4-Ethoxyacetophenone (para), 2-Ethoxyacetophenone (ortho) |

| Benzene | Ethanoyl Chloride | AlCl₃ | Phenylethanone organic-chemistry.org |

| Phenol | Acyl Chloride | AlCl₃ | Hydroxyarylketones (C-acylation) or Esters (O-acylation) ucalgary.ca |

The α-carbon of aryl acetonitriles, such as (4-ethoxyphenyl)acetonitrile, is acidic and can be deprotonated to form a carbanion. This carbanion is a potent nucleophile and can participate in alkylation reactions to form new carbon-carbon bonds. This is a key strategy for elaborating the structure of these compounds. researchgate.net

A common method involves the use of a strong base, such as sodium hydride or an alkali metal hydroxide (B78521), to generate the carbanion, which is then reacted with an alkylating agent like an alkyl halide. google.com Modern variations of this reaction utilize alcohols as alkylating agents in the presence of a catalyst, proceeding through a "borrowing hydrogen" mechanism. researchgate.netrsc.org These catalytic systems, which can be based on metals like iron or copper, offer a more atom-economical and environmentally benign alternative to traditional methods. researchgate.netrsc.org

| Aryl Acetonitrile | Alkylating Agent | Catalyst/Base | Product Type |

| Phenylacetonitrile | Benzyl Alcohols | KOtBu | α-Alkylated Arylacetonitriles researchgate.net |

| Arylacetonitriles | Alcohols | Iron-based catalyst | α-Alkyl Nitriles rsc.org |

| Diphenylamine | Chloroacetonitrile | NaI | N-Alkylated Nitrile researchgate.net |

Condensation reactions are vital for building molecular complexity. In the context of ethoxyphenyl derivatives, reactions like the Claisen condensation can be employed. chemicalpapers.com This reaction involves the condensation between two ester molecules or an ester and a carbonyl compound in the presence of a strong base, resulting in the formation of a β-keto ester or a β-diketone.

For instance, a derivative like ethyl 4-ethoxybenzoate could potentially undergo a Claisen-type condensation with a nitrile such as acetonitrile. The α-protons of acetonitrile are acidic enough to be removed by a strong base, and the resulting anion can attack the carbonyl carbon of the ester. Such reactions provide a pathway to introduce the oxo-acetonitrile functionality or to build more complex carbon skeletons attached to the ethoxyphenyl moiety. The specific outcomes of these reactions are highly dependent on the substrates and the reaction conditions employed.

Multi-Step Synthetic Strategies for Functionalized Derivatives

The synthesis of complex molecules often requires multi-step reaction sequences. The reactions described above can be integrated into longer synthetic pathways to create a diverse array of functionalized derivatives starting from simple precursors. For example, a synthetic sequence could begin with the Friedel-Crafts acylation of phenetole, followed by conversion of the resulting ketone to a benzyl halide, and subsequent reaction with sodium cyanide to yield a (4-ethoxyphenyl)acetonitrile derivative. This scaffold could then be further modified using α-alkylation or condensation reactions.

Modern synthetic chemistry increasingly utilizes innovative technologies like continuous-flow synthesis to streamline multi-step processes. syrris.jpresearchgate.net In a flow chemistry setup, reactants are pumped through a series of reactors, often containing immobilized reagents or catalysts. This approach allows for multiple reaction steps to be performed sequentially without the need for isolation and purification of intermediates. syrris.jp This methodology offers advantages in terms of efficiency, safety, and scalability, making it a powerful tool for the synthesis of complex functionalized derivatives of this compound for various applications. researchgate.net

Utilization of Chiral Auxiliaries in Stereoselective Synthesis

There is a notable absence of specific studies in peer-reviewed literature detailing the use of chiral auxiliaries for the stereoselective synthesis of derivatives from this compound. Chiral auxiliaries are crucial tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. However, the application of this methodology to this compound has not been a focus of published research.

Peptide Coupling Strategies in the Formation of Advanced Conjugates

The formation of advanced conjugates through peptide coupling is a vital technique in medicinal chemistry and materials science. This process typically involves the reaction of a carboxylic acid with an amine to form an amide bond. While the oxo-acetonitrile functional group of this compound could potentially be transformed into a functionality suitable for peptide coupling, there is no specific mention in the scientific literature of its use in such strategies to form advanced conjugates.

Methodological Aspects of Reaction Optimization and Yield Enhancement

Detailed research focusing on the methodological aspects of reaction optimization and yield enhancement specifically for reactions involving this compound is not available. Such studies would typically involve a systematic investigation of various reaction parameters, including temperature, solvent, catalyst, and reaction time, to maximize the yield and purity of the desired product. The absence of such dedicated studies indicates that this compound may not have been a primary target for extensive process development or large-scale synthesis research.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Addition Reactions of the Oxo-Acetonitrile Moiety

The carbonyl carbon in the oxo-acetonitrile moiety is highly electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophilic attack. masterorganicchemistry.combyjus.com This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl carbon, which changes its hybridization from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.combyjus.com The resulting intermediate is an alkoxide, which is typically protonated in a subsequent step to yield an alcohol derivative. byjus.com

The oxo group in (4-Ethoxy-phenyl)-oxo-acetonitrile is instrumental in facilitating the formation of new carbon-carbon bonds. This is a cornerstone of synthetic organic chemistry, allowing for the construction of more complex molecular skeletons. A classic example of such a reaction is the addition of a cyanide ion (CN⁻). byjus.com

In this process, the cyanide anion acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon. This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetrahedral alkoxide intermediate. byjus.com Subsequent protonation of this intermediate yields a cyanohydrin. byjus.comyoutube.com This reaction is reversible, and the cyanohydrin can revert to the starting ketone upon treatment with a base. youtube.com

Other powerful carbon nucleophiles, such as those found in organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) reagents, also readily add to the carbonyl group. youtube.comlumenlearning.com These reactions are generally irreversible and are fundamental for creating new C-C bonds, leading to the synthesis of tertiary alcohols upon acidic workup. masterorganicchemistry.comlumenlearning.com

Table 1: Examples of Nucleophilic Addition for C-C Bond Formation

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Cyanide | KCN/H⁺ | Cyanohydrin |

| Acetylide | RC≡CNa/H⁺ | Propargyl alcohol |

| Alkyl Group | R-MgBr/H⁺ | Tertiary alcohol |

This interactive table summarizes key reagents for carbon-carbon bond formation via nucleophilic addition to a carbonyl group.

The reactive nature of the oxo-acetonitrile moiety is pivotal in the synthesis of heterocyclic compounds. A notable example is the intramolecular cyclization of related structures, such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, to form 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov This transformation involves a base-assisted intramolecular nucleophilic attack where the aniline (B41778) nitrogen acts as the nucleophile, targeting the electrophilic carbonyl carbon. nih.gov

This process is accompanied by an oxidation step, often facilitated by an oxidant like dimethyl sulfoxide (B87167) (DMSO), to yield the final conjugated indolinone product. nih.gov Such cyclization reactions are highly valuable as they provide efficient routes to complex heterocyclic scaffolds like indirubin (B1684374) and other derivatives that exhibit significant biological activities. nih.gov The success of this cyclization is highly dependent on the nature of the starting aniline; primary anilines proceed smoothly, while secondary anilines can lead to side reactions like the cleavage of the cyano group. nih.gov

Oxidative Transformations and Related Processes

The this compound framework and its derivatives are subject to various oxidative transformations, which can be used strategically in multi-step syntheses, particularly for deprotection or further functionalization.

To understand the oxidative behavior of the title compound, one can draw parallels from mechanistic studies on related substituted 4-oxoacids. The oxidation of these acids by reagents like N-bromosaccharin (NBSac) in an aqueous acetic acid medium has been investigated. researchgate.net Kinetic studies show that the reaction is first-order with respect to the 4-oxoacid, the oxidant, and H⁺ ions. researchgate.net

The proposed mechanism involves the initial enolization of the 4-oxoacid. The enol form is then attacked by the protonated oxidizing species (e.g., H₂O⁺Br). This is the slow, rate-determining step and results in the formation of a carbocationic intermediate. This intermediate then undergoes rapid cyclization and subsequent carbon-carbon bond cleavage to yield the final products, such as benzoic acid. researchgate.net The reactivity of substituted 4-oxoacids is influenced by the electronic nature of the substituents on the phenyl ring, with electron-donating groups like methoxy (B1213986) increasing the reaction rate. researchgate.net

Table 2: Reactivity Order of Substituted 4-Oxoacids in Oxidation

| Substituent | Reactivity Rank |

|---|---|

| 4-methoxy | 1 (Fastest) |

| 4-methyl | 2 |

| 4-phenyl | 3 |

| 4-H | 4 |

| 4-Cl | 5 |

| 4-Br | 6 |

This interactive table shows the relative reactivity of various substituted 4-oxoacids towards oxidation by N-bromosaccharin. researchgate.net

The para-ethoxyphenyl (PEP) group, and the closely related para-methoxyphenyl (PMP) group, are often used as protecting groups for amines. mdpi.comru.nl Their removal is a crucial step in many synthetic sequences and is typically achieved through oxidative cleavage. mdpi.comresearchgate.net Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a common reagent for this purpose. mdpi.comresearchgate.net

The deprotection of N-(4-ethoxyphenyl)-2-azetidinones with CAN has been studied, providing insight into the mechanism. mdpi.com The reaction involves the oxidation of the electron-rich p-ethoxyphenyl ring to a benzoquinone-type species. mdpi.com This process requires at least two molar equivalents of CAN. mdpi.com The mechanism is believed to proceed via the formation of a radical cation, which then undergoes further oxidation and hydrolysis to release the deprotected amine and benzoquinone. mdpi.comru.nl The efficiency of the reaction can be influenced by factors such as the solvent and temperature, with acetonitrile (B52724) often being a superior solvent to THF. mdpi.com Other oxidants like periodic acid and trichloroisocyanuric acid have also been shown to be effective for removing the PMP group under acidic conditions. ru.nlresearchgate.net

Electrochemical methods offer a green and efficient alternative for oxidative transformations. beilstein-journals.org The electrochemical oxidation of related heterocyclic systems, such as the Shono-type oxidation, allows for the functionalization of C-H bonds adjacent to nitrogen in saturated heterocycles. nih.gov This process is initiated by a single electron transfer (SET) from the substrate to the anode, generating a radical-cation. Subsequent steps lead to an iminium intermediate that can be trapped by nucleophiles. nih.gov

Direct electrochemical oxidation often requires high potentials, which can limit functional group compatibility. beilstein-journals.orgnih.gov To circumvent this, mediated electrochemical oxidation is employed. In this approach, a redox mediator is oxidized at the anode, and this oxidized species then facilitates the oxidation of the substrate in the bulk solution through homogeneous electron transfer. acs.org This strategy allows for oxidations to occur at lower overpotentials, broadening the scope and applicability of the method. nih.gov For instance, quinuclidine (B89598) has been used as a mediator for the practical and scalable oxidation of unactivated C-H bonds using inexpensive carbon and nickel electrodes. acs.org

Kinetic Studies of Reaction Pathways

Kinetic studies on the hydrolysis of analogous benzoyl cyanides reveal a significant dependence on the pH of the reaction medium. While specific kinetic data for this compound is not extensively documented in publicly available literature, the behavior of similar compounds allows for a qualitative understanding and prediction of its reactivity.

The hydrolysis of benzoyl cyanides generally proceeds through two primary mechanisms depending on the pH. msu.edu At a pH greater than 5, the reaction is predominantly a bimolecular process, first order in both the acyl cyanide and the hydroxide (B78521) ion concentration. msu.edu In this high pH range, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon.

As the pH decreases, the reaction rate becomes largely independent of pH in a certain range, before unexpectedly decreasing as the concentration of hydronium ions increases further. msu.edu In this lower pH region, the hydrolysis is believed to be a water-mediated reaction, which can be subject to general base catalysis and inhibition by strong acids. msu.edu

The electron-donating nature of the para-ethoxy group in this compound is expected to decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl cyanide. This would likely result in a slower rate of nucleophilic attack and, consequently, a slower rate of hydrolysis under similar conditions. The relative rates of hydrolysis for a series of para-substituted benzoyl cyanides can be qualitatively predicted based on the electronic effects of the substituents.

| Substituent (X) in X-C₆H₄COCN | Electronic Effect of Substituent | Predicted Relative Rate of Hydrolysis |

|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | Fastest |

| -Cl | Electron-Withdrawing | Faster |

| -H | Neutral | Reference |

| -CH₃ | Electron-Donating | Slower |

| -OCH₃ | Strongly Electron-Donating | Slower |

| -OCH₂CH₃ (Ethoxy) | Strongly Electron-Donating | Slowest |

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms hinges on the identification and characterization of transient intermediates. For reactions involving this compound and its analogs, several types of intermediates have been proposed based on mechanistic studies and trapping experiments.

In the context of hydrolysis, the formation of a tetrahedral carbonyl addition intermediate is strongly suggested by kinetic data. msu.edu This intermediate would result from the nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon. While direct spectroscopic observation of this intermediate for this compound is challenging due to its transient nature, its existence is a cornerstone of the accepted mechanism for acyl cyanide hydrolysis.

Trapping experiments are a powerful tool for detecting reactive intermediates. nih.gov For instance, in reactions where iminium ions are formed as intermediates, they can be trapped by the addition of a nucleophile like cyanide, leading to the formation of a stable α-aminonitrile that can be isolated and characterized. orgsyn.org While not directly applied to the hydrolysis of this compound, this technique demonstrates a viable strategy for capturing and identifying transient species.

Spectroscopic methods also play a crucial role in the identification of intermediates. For example, in the study of other reaction systems, techniques like IR and NMR spectroscopy have been used to detect the formation of intermediates such as carbinolamines. nih.gov In the context of the electroreduction of substituted benzoyl cyanides, electrochemical and spectroscopic techniques have been employed to identify radical anions and dianionic intermediates.

The reaction of benzoyl cyanides with trivalent phosphorus compounds is proposed to proceed through a series of intermediates, ultimately leading to the formation of dicyanostilbene oxides or cis-dicyanostilbene derivatives. masterorganicchemistry.com These complex reaction pathways highlight the diverse range of intermediates that can be generated from aroyl cyanides depending on the reaction conditions and the nature of the reacting partner.

Applications in Advanced Organic and Materials Synthesis

Versatile Building Block in Organic Synthesis

(4-Ethoxy-phenyl)-oxo-acetonitrile is widely recognized as a versatile building block in the field of organic synthesis. chemimpex.com Its reactivity allows for the facile introduction of the 4-ethoxyphenyl moiety into larger molecular frameworks, a common structural motif in many biologically active compounds.

The compound's structure is particularly amenable to nucleophilic addition reactions, which are fundamental to the formation of new carbon-carbon bonds. chemimpex.com This reactivity is crucial for the assembly of intricate and multi-functional organic molecules. chemimpex.com Researchers and chemical professionals utilize this compound to synthesize complex heterocyclic compounds and other functionalized derivatives, which are key components in various advanced materials and biologically active agents. chemimpex.com

In the realm of fine chemicals, this compound serves as a pivotal intermediate. chemimpex.com Fine chemicals are pure, single substances that are produced in limited quantities and are used as starting materials for specialty chemicals. The application of this compound in the production of other fine chemicals and intermediates underscores its importance in both research and industrial chemical manufacturing. chemimpex.com

Precursor for Advanced Pharmaceutical Agents

The synthesis of novel pharmaceutical agents is a primary application area for this compound. It functions as an important intermediate in the synthetic pathways leading to various active pharmaceutical ingredients (APIs), thereby enhancing the efficiency of drug development processes. chemimpex.com Notably, it has been identified as a raw material in the manufacture of certain antiepileptic drugs. biomedres.us While specific drug names are often proprietary, the recurring mention of its role in this therapeutic area highlights its significance. The compound's structure is likely incorporated into the final drug molecule to modulate its biological activity and pharmacokinetic properties.

Contributions to Material Science

Beyond its applications in the life sciences, this compound also contributes to advancements in material science. chemimpex.com Its chemical properties make it a suitable candidate for incorporation into various polymers and resins, leading to materials with unique and desirable properties.

The compound can be employed in the production of specialty polymers. chemimpex.com These are polymers with specific functionalities and high-performance characteristics tailored for advanced applications. The incorporation of the this compound moiety into a polymer backbone can influence properties such as thermal stability, optical clarity, and chemical resistance, making the resulting materials suitable for specialized industrial applications.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C10H9NO2 |

| Molecular Weight | 175.19 g/mol |

| Appearance | Yellow solid |

| CAS Number | 62869-42-5 |

Production of Dyes and Pigments

This compound serves as a valuable intermediate in the synthesis of certain classes of dyes, particularly those based on heterocyclic structures. Its reactivity allows for the construction of complex molecular architectures that are essential for imparting color. The primary route through which this compound is utilized in dye production is as a precursor for the synthesis of 2-aminothiophene derivatives, which are key building blocks for a variety of azo dyes.

The synthesis of these dye intermediates is often achieved through the Gewald reaction, a multicomponent condensation that involves an α-cyanoester, a ketone or aldehyde, and elemental sulfur in the presence of a base. wikipedia.orgarkat-usa.org In this context, this compound can be envisioned to react, potentially after transformation, to form substituted 2-aminothiophenes. These thiophene derivatives are prized in the dye industry for their ability to generate vibrant colors with good fastness properties, especially for polyester and other synthetic fibers. sapub.org

Once the 2-aminothiophene intermediate is synthesized, it can be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. The specific color of the resulting dye is dependent on the molecular structure of both the diazotized aminothiophene and the coupling component. sapub.orgscilit.com The ethoxy group, originating from this compound, can act as an auxochrome, a group that modifies the color of the chromophore, often leading to a bathochromic shift (a shift to a longer wavelength of light absorption), which can result in deeper and more intense colors. nih.gov

The versatility of the 2-aminothiophene core allows for the creation of a broad palette of colors, ranging from yellow and orange to red, blue, and even black, by carefully selecting the coupling partners. sapub.org These thiophene-based azo dyes are a significant class of disperse dyes, which are non-ionic colorants suitable for dyeing hydrophobic fibers like polyester. mdpi.comresearchgate.net

Below is a table summarizing the types of azo dyes that can be theoretically derived from 2-aminothiophene intermediates, which themselves can be synthesized from precursors like this compound. The table illustrates the relationship between the structure of the coupling component and the resulting color of the dye.

| Diazotized 2-Aminothiophene Derivative | Coupling Component | Resulting Dye Class | Typical Color Range | Key Properties |

| Substituted 2-Aminothiophene | N-alkylanilines | Monoazo Disperse Dye | Yellow to Orange | Good lightfastness, suitable for polyester |

| Substituted 2-Aminothiophene | Naphthol derivatives | Monoazo Disperse Dye | Red to Bordeaux | High tinctorial strength, good sublimation fastness |

| Substituted 2-Aminothiophene | Heterocyclic couplers (e.g., pyridones) | Heterocyclic Azo Dye | Red to Blue | Bright shades, good thermal stability |

| Substituted 2-Aminothiophene | Aminothiophene derivatives | Hetarylazo Dye | Blue to Violet | Strong solvent dependence of color |

Detailed Research Findings

Research into thiophene-based azo dyes has demonstrated their significant potential in the coloration of synthetic textiles. Studies have shown that the introduction of various substituents on both the thiophene ring and the coupling component allows for fine-tuning of the dye's properties, including its absorption spectrum, fastness, and affinity for different fibers. sapub.org For instance, the presence of electron-withdrawing groups on the thiophene ring can lead to a bathochromic shift, resulting in bluer shades. sapub.org

The general synthetic route to these dyes involves the diazotization of the 2-aminothiophene intermediate, followed by an azo coupling reaction with a suitable partner. The diazotization is typically carried out using sodium nitrite in an acidic medium, while the coupling reaction conditions depend on the nature of the coupling component.

While direct and extensive research specifically detailing the use of this compound in the Gewald reaction for the express purpose of synthesizing commercial dyes is not widely published in readily available literature, the established principles of dye chemistry and the known reactivity of this compound strongly support its potential in this application. organic-chemistry.orgchemimpex.com The synthesis of 2-aminothiophenes is a well-established method for producing dye intermediates, and this compound fits the profile of a suitable precursor for such reactions. wikipedia.orgarkat-usa.org The resulting dyes would be expected to exhibit the favorable properties associated with thiophene-based azo disperse dyes, such as high color strength and good fastness on synthetic fibers. sapub.orgsemanticscholar.org

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of (4-Ethoxy-phenyl)-oxo-acetonitrile would be expected to show distinct signals corresponding to the protons of the ethoxy group and the aromatic ring. The ethoxy group would produce a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling with each other. The aromatic protons on the para-substituted benzene (B151609) ring would appear as two distinct doublets in the downfield region, characteristic of an AA'BB' spin system. The integration of these signals would correspond to the number of protons in each environment (3H, 2H, and 4H, respectively).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. Expected signals would include those for the two carbons of the ethoxy group, the four distinct carbons of the para-substituted aromatic ring (two of which would have higher intensity due to symmetry), the carbonyl carbon (C=O), and the nitrile carbon (C≡N). The chemical shifts of the carbonyl and nitrile carbons would be particularly informative, appearing significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Frequency Assignments and Analysis

The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its key functional groups. A very strong and sharp band would be expected in the region of 2220-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. Another prominent, strong absorption would appear around 1680-1700 cm⁻¹ for the C=O (ketone) stretching vibration. Additionally, characteristic bands for the C-O-C stretching of the ether group and various C-H and C=C stretching and bending vibrations of the aromatic ring would be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Electronic Absorption Properties and Transitions

The UV-Vis spectrum, typically recorded in a solvent like acetonitrile (B52724) or ethanol (B145695), would likely show absorption bands corresponding to π → π* and n → π* electronic transitions. The highly conjugated system, which includes the benzene ring, the carbonyl group, and the nitrile group, would give rise to intense π → π* transitions. A weaker n → π* transition associated with the non-bonding electrons of the carbonyl oxygen would be expected at a longer wavelength.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the molecular formula of a compound by measuring its mass with very high accuracy. The exact mass is compared to the calculated mass of a proposed formula, with a small mass difference providing strong evidence for that formula.

For this compound, the molecular formula is C₁₀H₉NO₂. chemicalbook.comorgsyn.org The calculated monoisotopic mass for this formula is 175.06333 Da. An experimental HRMS analysis would be expected to yield a mass value that is extremely close to this calculated value. The data is typically reported as the calculated mass for the protonated molecule ([M+H]⁺) or other adducts and compared with the experimentally observed mass.

Table 1: Representative HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Difference (ppm) |

| [M+H]⁺ | 176.07061 | Data not available in search results | - |

| [M+Na]⁺ | 198.05255 | Data not available in search results | - |

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the atomic and molecular structure of a crystal. The diffraction pattern of X-rays through a single crystal allows for the calculation of the precise arrangement of atoms in the crystal lattice.

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in the surveyed literature. However, analysis of structurally similar compounds, such as 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, demonstrates the type of detailed structural information that SC-XRD can provide. nih.gov

Should a suitable single crystal of this compound be grown, SC-XRD analysis would reveal critical structural parameters. This would include the precise bond lengths and angles of the ethoxy, phenyl, oxo, and acetonitrile functional groups. Furthermore, it would elucidate the planarity of the phenyl ring and the torsion angles between the substituents, providing insight into the molecule's conformation in the solid state. The analysis would also determine the crystal system, space group, and unit cell dimensions, as well as any intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal packing.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Formula Weight | 175.19 |

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| α (°) | Data not available in search results |

| β (°) | Data not available in search results |

| γ (°) | Data not available in search results |

| Volume (ų) | Data not available in search results |

| Z | Data not available in search results |

Note: As no crystallographic data for the target compound was found, this table represents the parameters that would be determined from a successful SC-XRD experiment.

Advanced Analytical Methodologies

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for separating (4-Ethoxy-phenyl)-oxo-acetonitrile from reaction mixtures and assessing its purity. The choice of technique depends on the scale and objective, from small-scale purity checks to large-scale purification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purity determination of this compound. Commercial suppliers often cite purity levels of ≥96% as determined by HPLC, underscoring its importance as a quality control method. uni-siegen.de Reversed-phase HPLC is commonly employed, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase.

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. Acetonitrile is often preferred for compounds with aromatic rings and π-electrons due to its different separation selectivity compared to methanol. orgsyn.org Its lower UV absorbance at short wavelengths also makes it suitable for high-sensitivity detection. orgsyn.org The elution strength of the mobile phase can be finely tuned by adjusting the ratio of the organic solvent to water, which allows for the efficient separation of the target compound from impurities. orgsyn.org Detection is usually performed using a UV detector, leveraging the chromophoric nature of the benzoyl cyanide structure.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Value/Type | Rationale |

| Column | C18 (Octadecylsilyl) | Standard reversed-phase column suitable for moderately polar organic compounds. |

| Mobile Phase | Acetonitrile/Water | Acetonitrile provides good peak shape and resolution for aromatic compounds. orgsyn.org |

| Elution Mode | Isocratic or Gradient | Gradient elution is often used to separate compounds with a wider range of polarities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing efficient separation in a reasonable time. |

| Detection | UV at 254 nm | The benzoyl moiety exhibits strong absorbance in this UV region. researchgate.net |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temp. | Ambient or 30 °C | Ensures reproducible retention times. |

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile method used to monitor reaction progress, identify compounds, and determine appropriate solvent systems for column chromatography. wisc.edu For this compound, silica (B1680970) gel plates (SiO₂) are used as the stationary phase due to their polarity. wisc.edu

The separation principle relies on the differential partitioning of the compound between the stationary phase and a mobile phase (eluent). wisc.edu Since this compound possesses polar functional groups (ether, ketone, nitrile), it will have a moderate affinity for the silica gel. A mobile phase of intermediate polarity, typically a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297), is used. The ratio is adjusted to achieve an optimal Retardation factor (Rf) value, ideally between 0.3 and 0.5 for good separation. nih.gov The spot with the highest Rf value corresponds to the least polar compound. libretexts.org Visualization can be achieved under a UV lamp (at 254 nm) due to the compound's UV-active aromatic ring. researchgate.net

Table 2: Representative TLC System

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ plate |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf | ~0.4 |

For the purification of this compound on a preparative scale, flash column chromatography is the method of choice. This technique is a fast version of traditional column chromatography, using air pressure to force the solvent through the column more quickly. orgsyn.org The process typically involves using silica gel as the stationary phase. rsc.orgwiley-vch.de

The crude product is often pre-adsorbed onto a small amount of silica gel or an inert support like Celite to ensure even loading onto the column. orgsyn.org The solvent system (eluent) is usually determined from prior TLC analysis. rsc.org A solvent system that provides an Rf value of around 0.3-0.4 on TLC is often a good starting point for flash chromatography. nih.gov Elution can be performed isocratically (with a single solvent mixture) or with a gradient of increasing polarity (e.g., by gradually increasing the percentage of ethyl acetate in hexanes) to separate the desired product from less polar and more polar impurities. rsc.orgwiley-vch.de

Table 3: General Protocol for Flash Chromatography Purification

| Step | Procedure | Purpose |

| 1. Column Packing | A glass column is dry-packed with silica gel. orgsyn.org | To create the stationary phase bed for separation. |

| 2. Sample Loading | The crude compound is dissolved in a minimal amount of solvent and adsorbed onto Celite or silica gel; the solvent is removed, and the dry powder is added to the top of the column. orgsyn.org | Ensures a narrow, concentrated starting band for better separation. |

| 3. Elution | An eluent (e.g., a mixture of petroleum ether and ethyl acetate) is passed through the column using positive pressure. rsc.orgwiley-vch.de | To move the compounds down the column at different rates based on their polarity. |

| 4. Fraction Collection | The eluate is collected in a series of tubes (fractions). | To isolate the separated compounds as they exit the column. |

| 5. Analysis | Fractions are analyzed by TLC to identify those containing the pure product. | To pool the correct fractions for solvent evaporation. |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), can be used for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. GC separates compounds based on their boiling points and interactions with the stationary phase of a capillary column. nih.gov

In a typical GC-MS analysis, a small amount of the sample, dissolved in a volatile solvent, is injected into a heated port, where it is vaporized. An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a long, thin column. The column oven temperature is often programmed to increase over time, allowing for the separation of compounds with different boiling points. nih.gov While a powerful tool, care must be taken as some complex organic molecules can degrade at the high temperatures used in GC.

Methodological Considerations for Spectroscopic Sample Preparation and Data Acquisition

Accurate spectroscopic data is crucial for the structural confirmation of this compound. Proper sample preparation is a prerequisite for acquiring high-quality spectra.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the compound must be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). ou.edu Chloroform-d (CDCl₃) is a common choice for many organic molecules. The concentration should be sufficient for detection (typically 1-10 mg for ¹H NMR in ~0.5 mL of solvent) but not so high as to cause viscosity issues that broaden spectral lines. ou.eduucl.ac.uk It is critical that the sample solution is free of any suspended particulate matter, which can severely degrade the spectral resolution. Filtration through a small plug of cotton or glass wool in a pipette is a standard practice to remove solids before transferring the solution to the NMR tube. uni-siegen.dehuji.ac.il The NMR tube itself must be clean and free of scratches or defects. ucl.ac.uk

For UV-Vis spectroscopy, a dilute solution of the compound is prepared using a solvent that is transparent in the region of interest. Ethanol (B145695) or acetonitrile are common choices. The benzoyl chromophore in the molecule is expected to produce a characteristic absorption band in the 240-280 nm range, corresponding to π-π* electronic transitions. researchgate.net

Q & A

Q. What are the optimized synthetic routes for (4-Ethoxy-phenyl)-oxo-acetonitrile, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis of this compound can be approached via Knoevenagel condensation or electrophilic substitution, leveraging the reactivity of the ethoxyphenyl group. For example, analogous nitrile derivatives (e.g., 2-(4-Chlorophenyl)-4-oxo-4-phenyl-butanenitrile) are synthesized by reacting substituted aldehydes with active methylene nitriles under basic conditions (e.g., piperidine catalysis) . Key parameters to optimize include:

Q. How can spectroscopic and crystallographic techniques characterize this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Single-crystal analysis (e.g., for 2-(4-Chlorophenyl)-4-oxo-butanenitrile) reveals bond lengths (C≡N: ~1.15 Å) and dihedral angles between aromatic and oxo-acetonitrile moieties (~15–25°) .

Q. What reaction mechanisms govern the electrophilic/nucleophilic behavior of this compound in multi-step syntheses?

Methodological Answer: The ethoxy group acts as an electron-donating substituent, directing electrophilic attacks to the para position of the phenyl ring. The oxo-acetonitrile moiety participates in:

- Michael Additions : The α,β-unsaturated ketone accepts nucleophiles (e.g., amines, thiols) at the β-carbon, forming adducts for heterocyclic synthesis .

- Cyclization Reactions : Under acidic conditions, the nitrile group can undergo intramolecular cyclization with the oxo group to form pyridine or thiazole derivatives .

Mechanistic Insight : DFT calculations for analogous nitriles show that the LUMO (-3.5 eV) localizes on the α-carbon of the nitrile, facilitating nucleophilic attacks .

Q. How can computational methods resolve contradictions in experimental data (e.g., regioselectivity or stability)?

Methodological Answer: Contradictory regioselectivity outcomes (e.g., para vs. meta substitution) can arise from solvent polarity or steric effects. Computational approaches include:

- DFT Calculations : Compare activation energies of competing pathways (e.g., B3LYP/6-31G* level). For example, ethoxy-directed para substitution is favored by 5–8 kcal/mol over meta in polar solvents .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict stability of intermediates (e.g., acetonitrile stabilizes charge-separated transition states) .

Q. What strategies address discrepancies in spectroscopic vs. crystallographic data for structural validation?

Methodological Answer:

- Cross-Validation : Use complementary techniques (e.g., IR spectroscopy to confirm C≡N stretching at ~2240 cm⁻¹) .

- Torsional Angle Analysis : Compare dihedral angles from XRD with NMR coupling constants (e.g., ³JHH for vicinal protons) .

- Dynamic NMR : Detect conformational flexibility in solution that XRD may not capture (e.g., restricted rotation of ethoxy groups at low temperatures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。